2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a thiophene ring. These structural motifs are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a reductive amination reaction.
Coupling with Thiophene: The final step could involve coupling the triazole-piperidine intermediate with a thiophene derivative using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It may serve as a ligand in the study of biological receptors or enzymes, helping to elucidate their structure and function.
Medicine
Industry
In the chemical industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can act by binding to specific receptors or enzymes, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylethanone
- 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(furan-3-yl)ethanone
Uniqueness
The presence of the thiophene ring in 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can impart unique electronic properties and enhance its binding affinity to certain biological targets compared to its analogs with phenyl or furan rings.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(9-11-3-8-19-10-11)16-6-1-12(2-7-16)17-14-4-5-15-17/h3-5,8,10,12H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRPKFJEBQVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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